L-Proline, N-cyclopentylcarbonyl-, methyl ester
Description
L-Proline, N-cyclopentylcarbonyl-, methyl ester is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and structure This compound is characterized by the presence of a cyclopentylcarbonyl group attached to the nitrogen atom of the proline ring and a methyl ester group at the carboxyl end
Properties
IUPAC Name |
methyl 1-(cyclopentanecarbonyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-16-12(15)10-7-4-8-13(10)11(14)9-5-2-3-6-9/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPDRZJMUMESFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, N-cyclopentylcarbonyl-, methyl ester typically involves the following steps:
Starting Material: L-proline is used as the initial raw material.
Formation of Carbamyl Chloride: L-proline reacts with triphosgene, diphosgene, or phosgene in solvents such as anhydrous tetrahydrofuran, 1,4-dioxane, dichloromethane, chloroform, or acetonitrile to form L-proline carbamyl chloride.
Condensation: The intermediate is further condensed in the presence of triethylamine to generate L-proline-N-carboxyl-anhydride.
Ammonolysis: The final step involves ammonolysis to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to improve yield, reduce impurities, and minimize environmental impact. The use of immobilized enzymes and biocatalysts can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
L-Proline, N-cyclopentylcarbonyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
L-Proline, N-cyclopentylcarbonyl-, methyl ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of L-Proline, N-cyclopentylcarbonyl-, methyl ester involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
L-Proline: The parent compound, which lacks the cyclopentylcarbonyl and methyl ester groups.
L-Proline methyl ester: Similar but without the cyclopentylcarbonyl group.
L-Proline-N-carboxyl-anhydride: An intermediate in the synthesis of the target compound.
Uniqueness
L-Proline, N-cyclopentylcarbonyl-, methyl ester is unique due to its enhanced stability and reactivity compared to its parent compound and other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
